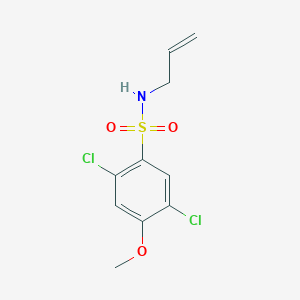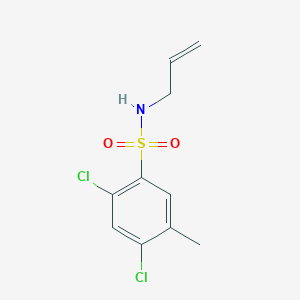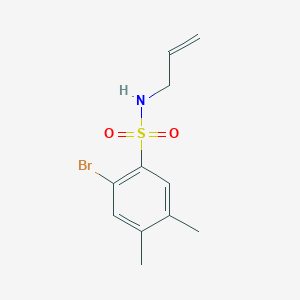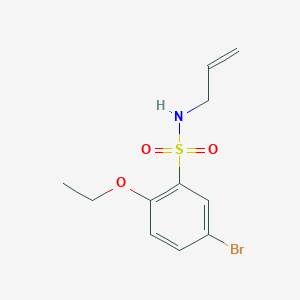
4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid, also known as CPB, is a chemical compound that belongs to the class of sulfonamide-based drugs. CPB has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid is based on its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in several physiological processes, including acid-base balance, respiration, and ion transport. This compound binds to the active site of carbonic anhydrase enzymes and blocks their catalytic activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This mechanism of action has been exploited in the development of several drugs for the treatment of glaucoma, epilepsy, and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure, the suppression of tumor growth, and the modulation of immune responses. This compound has also been reported to have anti-inflammatory, analgesic, and antibacterial activities, which make it a potential candidate for the treatment of several diseases.
实验室实验的优点和局限性
4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also commercially available and relatively inexpensive, making it a convenient tool compound for academic and industrial research. However, this compound has some limitations for lab experiments, including its low selectivity for carbonic anhydrase isozymes and its potential toxicity and side effects, which require careful handling and safety precautions.
未来方向
There are several future directions for the research and development of 4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid, including the design and synthesis of novel this compound derivatives with improved selectivity, potency, and pharmacokinetic properties. This compound-based drugs could also be developed for the treatment of diseases that are associated with carbonic anhydrase dysfunction, such as osteoporosis, diabetes, and obesity. Furthermore, this compound could be used as a tool compound to study the structure and function of carbonic anhydrase enzymes and their role in physiological and pathological processes. Overall, this compound has great potential for scientific research and drug discovery, and further studies are needed to fully explore its applications and mechanisms of action.
合成方法
4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis method of this compound has been well established, and several modified procedures have been developed to improve the yield and purity of the final product.
科学研究应用
4-(4-Chloro-3-propoxybenzenesulfonamido)benzoic acid has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of several diseases, including cancer, inflammation, and microbial infections. In pharmacology, this compound has been used as a tool compound to study the mechanism of action of sulfonamide-based drugs. In biochemistry, this compound has been employed as a probe molecule to investigate the structure and function of enzymes and proteins.
属性
分子式 |
C16H16ClNO5S |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
4-[(4-chloro-3-propoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-9-23-15-10-13(7-8-14(15)17)24(21,22)18-12-5-3-11(4-6-12)16(19)20/h3-8,10,18H,2,9H2,1H3,(H,19,20) |
InChI 键 |
OPJAJWGXEYCJNI-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
规范 SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)


